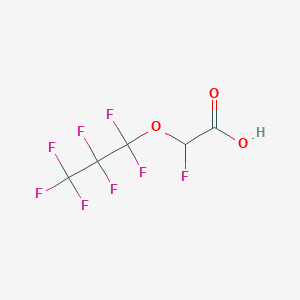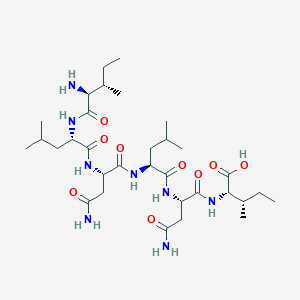
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is a peptide composed of six amino acids: L-isoleucine, L-leucine, and L-asparagine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-asparagine, L-leucine, L-asparagine, and L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (L-isoleucine, L-leucine, L-asparagine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide folding.
Pharmacology: Investigating potential therapeutic peptides for diseases, including cancer and metabolic disorders.
Materials Science: Developing peptide-based materials with specific mechanical or chemical properties.
Biotechnology: Designing peptide-based biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition, receptor activation, or changes in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine
- L-Isoleucyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-asparaginyl-L-leucine
- L-Leucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-leucine
Uniqueness
L-Isoleucyl-L-leucyl-L-asparaginyl-L-leucyl-L-asparaginyl-L-isoleucine is unique due to its specific sequence of amino acids, which can confer distinct structural and functional properties. The presence of multiple L-isoleucine and L-leucine residues can influence the peptide’s hydrophobicity, stability, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
918159-52-1 |
|---|---|
Molekularformel |
C32H58N8O9 |
Molekulargewicht |
698.9 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C32H58N8O9/c1-9-17(7)25(35)31(47)39-20(12-16(5)6)28(44)37-21(13-23(33)41)29(45)36-19(11-15(3)4)27(43)38-22(14-24(34)42)30(46)40-26(32(48)49)18(8)10-2/h15-22,25-26H,9-14,35H2,1-8H3,(H2,33,41)(H2,34,42)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,40,46)(H,48,49)/t17-,18-,19-,20-,21-,22-,25-,26-/m0/s1 |
InChI-Schlüssel |
SYKUZEVOQSXCGF-CAYZQLFJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
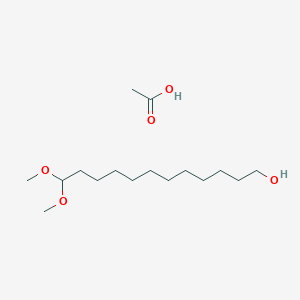
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)
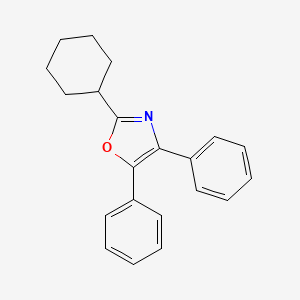
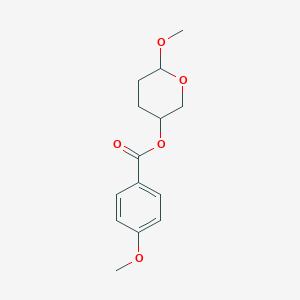
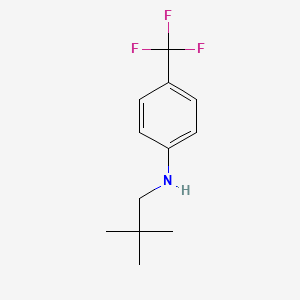
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
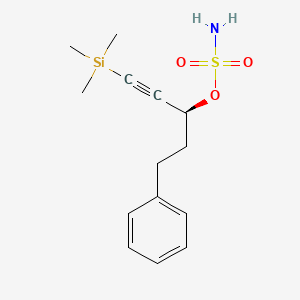
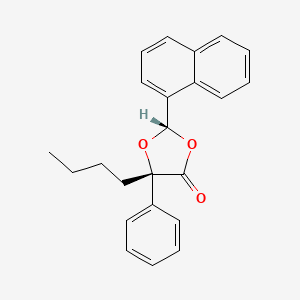
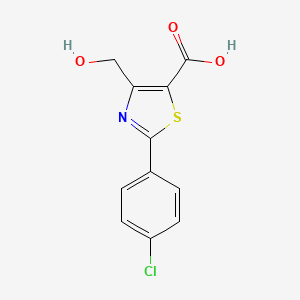
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
